molecular formula C9H18ClNO3 B2498652 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride CAS No. 1955520-06-5

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride

Cat. No.: B2498652
CAS No.: 1955520-06-5
M. Wt: 223.7
InChI Key: STNYEXLEZJXBBT-UHFFFAOYSA-N
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Description

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of propanoic acid, featuring an amino group and an oxan-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride typically involves the reaction of oxan-4-ylmethylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted propanoic acid derivatives.

Scientific Research Applications

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxan-4-ylmethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride
  • Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride

Uniqueness

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an oxan-4-ylmethyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(aminomethyl)-3-(oxan-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c10-6-8(9(11)12)5-7-1-3-13-4-2-7;/h7-8H,1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYEXLEZJXBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955520-06-5
Record name 3-amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride
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